An In-Depth Technical Guide to 6-(Trifluoromethyl)isoquinolin-4-amine: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 6-(Trifluoromethyl)isoquinolin-4-amine: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary: The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The trifluoromethyl (CF3) group, in particular, is prized for its ability to increase metabolic stability, modulate lipophilicity, and improve target binding affinity.[1][2] When appended to privileged heterocyclic scaffolds like isoquinoline, which is a core component of numerous biologically active compounds, the resulting molecule presents a compelling subject for drug discovery programs.[3] This guide provides a comprehensive technical overview of 6-(Trifluoromethyl)isoquinolin-4-amine, a molecule of significant interest. We will delve into its structural and physicochemical properties, propose a robust synthetic pathway with detailed experimental considerations, explore its potential biological activities and mechanisms of action, and provide a framework for its characterization and handling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's fundamental properties is the bedrock of its development. For 6-(Trifluoromethyl)isoquinolin-4-amine, these properties are heavily influenced by the interplay between the aromatic isoquinoline core and the strongly electron-withdrawing trifluoromethyl group.
Chemical Structure
The molecule consists of an isoquinoline ring system substituted with a trifluoromethyl group at the 6-position and an amine group at the 4-position.
Caption: 2D Chemical Structure of 6-(Trifluoromethyl)isoquinolin-4-amine.
Core Compound Properties
The key physicochemical data for 6-(Trifluoromethyl)isoquinolin-4-amine are summarized below. These parameters are critical for predicting its behavior in biological systems, including membrane permeability and potential for oral bioavailability.
| Property | Value | Source |
| CAS Number | 2177263-97-5 | [4] |
| Molecular Formula | C₁₀H₇F₃N₂ | [5] |
| Molecular Weight | 212.17 g/mol | [5] |
| XLogP3-AA (Lipophilicity) | 2.3 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 5 | [5] |
Spectral Characterization: A Self-Validating Protocol
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the protons on the isoquinoline core. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
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¹³C NMR : The spectrum will display ten unique carbon signals. The carbon attached to the trifluoromethyl group will characteristically appear as a quartet due to coupling with the three fluorine atoms.
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¹⁹F NMR : This spectrum provides the cleanest confirmation of the trifluoromethyl group, which should appear as a sharp singlet.
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The experimentally determined exact mass should match the calculated value of 212.05613272 Da for the molecular ion [M+H]⁺.[5]
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Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹) and C-F stretching vibrations for the trifluoromethyl group (typically strong absorptions in the 1000-1200 cm⁻¹ region).
Synthesis and Purification
The synthesis of substituted isoquinolines can be approached through several established methods. For 6-(Trifluoromethyl)isoquinolin-4-amine, a logical and efficient strategy involves the construction of a suitable precursor followed by the strategic introduction of the amine functionality. The following proposed workflow is based on well-established reactions in heterocyclic chemistry.
Proposed Synthetic Workflow
This multi-step synthesis is designed for efficiency and control over regiochemistry, starting from a commercially available trifluoromethyl-substituted aniline. The causality behind this choice is that it firmly places the CF₃ group in the desired position from the outset.
Caption: Proposed synthetic workflow for 6-(Trifluoromethyl)isoquinolin-4-amine.
Experimental Protocol and Rationale
Step 1: Gould-Jacobs Reaction
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Protocol: 4-(Trifluoromethyl)aniline is reacted with diethyl ethoxymethylenemalonate (DEEMM). The mixture is heated, leading to condensation, followed by thermal cyclization in a high-boiling solvent like diphenyl ether to form the quinoline core.[6]
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Causality: The Gould-Jacobs reaction is a robust and widely-used method for constructing the 4-hydroxyquinoline scaffold from anilines.[7] Careful temperature control during cyclization is critical to maximize yield and prevent degradation.[7]
Step 2: Saponification and Decarboxylation
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Protocol: The resulting ester is hydrolyzed to a carboxylic acid using a base (e.g., NaOH), followed by acidification and heating to induce decarboxylation, yielding 6-(Trifluoromethyl)quinolin-4-ol.
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Causality: This is a standard procedure to remove the ester group introduced by the DEEMM reagent, simplifying the molecule for the next functional group transformation.
Step 3: Chlorination
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Protocol: The 4-hydroxyquinoline intermediate is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to produce 4-chloro-6-(trifluoromethyl)isoquinoline.[6]
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Causality: The hydroxyl group at the 4-position is a poor leaving group. Converting it to a chloro group creates an excellent leaving group, activating the position for nucleophilic aromatic substitution in the final step.
Step 4: Amination
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Protocol: The 4-chloro intermediate undergoes nucleophilic aromatic substitution with an ammonia source to furnish the final product. This can be achieved using aqueous or alcoholic ammonia at elevated temperature and pressure, or via a two-step process involving sodium azide (NaN₃) to form an azide intermediate, followed by reduction (e.g., with H₂/Pd-C).
-
Causality: The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the isoquinoline ring activates the 4-position, making the substitution reaction with the amine nucleophile feasible.
Purification and Quality Control
Each intermediate and the final product must be rigorously purified to ensure the validity of subsequent biological testing.
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Methods: Column chromatography on silica gel is the primary method for purification of both intermediates and the final product.[7] Recrystallization can be employed for the final step to obtain a highly pure, crystalline solid.
-
Validation: Purity is assessed at each stage using Thin Layer Chromatography (TLC). The final structure and purity (>98%) are confirmed using the spectroscopic methods outlined in Section 1.3.
Biological Activity and Therapeutic Potential
The value of 6-(Trifluoromethyl)isoquinolin-4-amine in drug discovery lies in the proven biological relevance of its constituent parts. Trifluoromethylated quinolines and isoquinolines have demonstrated significant potential as enzyme inhibitors and anticancer agents.[1]
Potential Mechanisms of Action
Isoquinoline alkaloids are known to interact with a variety of fundamental cellular signaling pathways that are often dysregulated in diseases like cancer. The introduction of the CF₃ group can enhance the binding affinity and selectivity for specific protein targets within these cascades.
-
Kinase Inhibition: Many cancers are driven by aberrant kinase activity. The isoquinoline scaffold is a common feature in many kinase inhibitors. It is plausible that 6-(Trifluoromethyl)isoquinolin-4-amine could target key kinases in pathways critical for cell proliferation and survival, such as the MAPK or PI3K pathways.[1]
-
Other Potential Applications: Related fluorinated quinoline structures have been investigated as potent antitubercular and antiplasmodial (antimalarial) agents, suggesting a broader therapeutic potential for this compound class.[8]
Caption: Hypothetical inhibition of the MAPK signaling pathway by the target compound.
The Role of the Trifluoromethyl Group in Drug Design
The CF₃ group is not merely a passive substituent; it actively improves the drug-like properties of the parent molecule.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life in vivo.[2]
-
Lipophilicity: The CF₃ group significantly increases the lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and cell uptake.[2]
-
Binding Interactions: The highly polarized nature of the CF₃ group can lead to favorable dipole-dipole or other non-covalent interactions with amino acid residues in a target protein's binding pocket, potentially increasing potency and selectivity.
Safety and Handling
6-(Trifluoromethyl)isoquinolin-4-amine is a research chemical and should be handled with appropriate precautions. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, GHS information for the related compound 6-Aminoisoquinoline indicates potential hazards including skin irritation and serious eye irritation.[9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
Conclusion and Future Directions
6-(Trifluoromethyl)isoquinolin-4-amine represents a well-designed chemical scaffold with high potential for drug discovery. The convergence of a privileged heterocyclic core with the performance-enhancing trifluoromethyl group makes it a compelling candidate for screening and lead optimization. Its synthesis is achievable through established chemical transformations, and its structure can be validated through a suite of standard analytical techniques.
Future research should focus on synthesizing and screening this compound against a diverse panel of biological targets, particularly protein kinases. Subsequent studies should include in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess its drug-like properties, followed by in vivo pharmacokinetic and efficacy studies in relevant disease models. Further exploration of structure-activity relationships (SAR) by synthesizing analogues with modifications at the amine or other positions on the isoquinoline ring will be crucial for developing a potential clinical candidate.
References
- 6-(Trifluoromethyl)isoquinolin-4-amine - BLDpharm.
- Technical Support Center: Synthesis of 6-(Trifluoromethoxy)quinolin-4-amine - Benchchem.
- 6-Amino-4-trifluoromethylquinolin-2(1H)-one | 328955-57-3 - ChemicalBook.
- A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.
- 6-(Trifluoromethyl)isoquinolin-5-amine | C10H7F3N2 | CID 69522881 - PubChem.
- optimization of reaction conditions for 6-(Trifluoromethoxy)quinolin-4-amine synthesis - Benchchem.
- 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 31009-34-4 | Ossila.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Applied biological and physicochemical activity of isoquinoline alkaloids: oxoisoaporphine and boldine - PubMed.
- 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applied biological and physicochemical activity of isoquinoline alkaloids: oxoisoaporphine and boldine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bldpharm.com.tr [bldpharm.com.tr]
- 5. 6-(Trifluoromethyl)isoquinolin-5-amine | C10H7F3N2 | CID 69522881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ossila.com [ossila.com]
- 9. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]
